(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine
Description
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-cyclopentyl-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C13H20N4O/c1-2-4-12(3-1)14-7-13-9-17(16-15-13)8-11-5-6-18-10-11/h7,9,11-12H,1-6,8,10H2 |
InChI Key |
HJHITBDMGVNKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N=CC2=CN(N=N2)CC3CCOC3 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary method for synthesizing the triazole core of this compound involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click chemistry" reaction. This approach offers several advantages:
- High regioselectivity for 1,4-disubstituted 1,2,3-triazoles
- Mild reaction conditions
- High yields
- Tolerance of various functional groups
The general reaction scheme involves:
- Preparation of the oxolan-3-ylmethyl azide
- Reaction with a terminal alkyne precursor
- Copper-catalyzed cycloaddition
- Formation of the cyclopentyl imine functionality
Multi-Step Synthetic Route
The complete synthesis typically follows a multi-step approach:
- Preparation of the azide component from oxolan-3-ylmethanol
- Synthesis of the alkyne precursor
- CuAAC reaction to form the triazole core
- Functionalization of the C4 position to introduce the cyclopentyl imine group
Detailed Synthesis Procedures
Preparation of Oxolan-3-ylmethyl Azide
Step 1: Activation of oxolan-3-ylmethanol
The synthesis begins with the conversion of oxolan-3-ylmethanol to a suitable leaving group derivative:
Oxolan-3-ylmethanol + MsCl or TsCl → Oxolan-3-ylmethyl mesylate/tosylate
Reaction conditions:
- Solvent: Dichloromethane or THF
- Base: Triethylamine or pyridine
- Temperature: 0°C to room temperature
- Time: 2-4 hours
Step 2: Azide formation
Oxolan-3-ylmethyl mesylate/tosylate + NaN₃ → Oxolan-3-ylmethyl azide
Reaction conditions:
- Solvent: DMF or DMSO
- Temperature: 60-80°C
- Time: 6-12 hours
Preparation of the Alkyne Component
For the synthesis of the alkyne precursor that will eventually bear the cyclopentyl imine functionality, a protected aldehyde-containing alkyne is typically used:
HC≡CCH₂OH → HC≡CCHO (via oxidation) → HC≡CCH(OEt)₂ (protected form)
Alternatively, propargyl aldehyde or its derivatives can be used directly if commercially available.
Copper-Catalyzed Cycloaddition
The key step in the synthesis involves the CuAAC reaction between the azide and alkyne components:
Oxolan-3-ylmethyl azide + HC≡CCH(OEt)₂ → 1-[(oxolan-3-yl)methyl]-4-(diethoxymethyl)-1H-1,2,3-triazole
Reaction conditions:
- Catalyst: CuSO₄·5H₂O (5-10 mol%)
- Reducing agent: Sodium ascorbate (10-20 mol%)
- Solvent: tert-Butanol/water (1:1) or ethanol/water
- Temperature: Room temperature
- Time: 12-24 hours
Deprotection and Imine Formation
Step 1: Deprotection of the aldehyde
1-[(oxolan-3-yl)methyl]-4-(diethoxymethyl)-1H-1,2,3-triazole → 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reaction conditions:
- Acid catalyst: p-Toluenesulfonic acid or dilute HCl
- Solvent: THF/water or acetone/water
- Temperature: Room temperature
- Time: 2-4 hours
Step 2: Imine formation with cyclopentylamine
1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde + Cyclopentylamine → (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine
Reaction conditions:
- Solvent: Ethanol or methanol
- Dehydrating agent: Molecular sieves (4Å)
- Temperature: Room temperature to reflux
- Time: 6-12 hours
Optimization Strategies
Catalyst Optimization
Various copper sources can be employed to optimize the CuAAC reaction:
| Copper Source | Advantages | Disadvantages |
|---|---|---|
| CuSO₄·5H₂O/Na ascorbate | Inexpensive, water-soluble | May require higher loading |
| Cu(I) salts (CuI, CuBr) | Direct Cu(I) source | Air sensitive, may require inert atmosphere |
| Cu(I) complexes | Enhanced stability, lower loading | More expensive |
| Cu(0) (copper wire/turnings) | Heterogeneous, easy separation | Slower reaction rates |
Solvent Effects
The choice of solvent system significantly impacts reaction efficiency:
| Solvent System | Impact on Reaction |
|---|---|
| tert-Butanol/water | Good solubility for both organic and inorganic components |
| DMSO/water | Enhanced reaction rates, good for scale-up |
| THF/water | Suitable for temperature-sensitive substrates |
| Neat conditions | Environmentally friendly, may require mechanical mixing |
Temperature and Time Optimization
For the CuAAC reaction:
- Room temperature: 12-24 hours
- Elevated temperature (40-60°C): 4-8 hours
- Microwave irradiation: 10-30 minutes at 80-100°C
For the imine formation:
- Room temperature: 12-24 hours
- Reflux conditions: 2-6 hours
- Dean-Stark apparatus: Enhanced water removal, improved yields
Alternative Synthetic Routes
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
An alternative approach using ruthenium catalysts can yield 1,5-disubstituted triazoles, which would result in a structural isomer of the target compound:
Oxolan-3-ylmethyl azide + HC≡CCH(OEt)₂ + [Cp*RuCl(PPh₃)₂] → 1-[(oxolan-3-yl)methyl]-5-(diethoxymethyl)-1H-1,2,3-triazole
This would require subsequent modification of the synthetic route to achieve the target compound.
One-Pot Multicomponent Approach
A more streamlined synthesis can be achieved using a one-pot, three-component reaction:
Oxolan-3-ylmethyl halide + NaN₃ + HC≡CCHO + Cyclopentylamine → this compound
This approach reduces purification steps and potentially increases overall yield.
Analytical Methods for Reaction Monitoring and Product Characterization
Chromatographic Techniques
| Technique | Application | Parameters |
|---|---|---|
| TLC | Reaction monitoring | Silica gel, Ethyl acetate/hexane or DCM/methanol |
| HPLC | Purity determination | C18 column, Acetonitrile/water gradient |
| GC-MS | Volatile intermediates | DB-5 column, Temperature program 50-250°C |
Spectroscopic Characterization
For the final compound, characteristic spectroscopic data include:
- ¹H NMR: Triazole C-H singlet at δ 7.8-8.2 ppm
- ¹³C NMR: Triazole C-4 at δ 145-150 ppm, C-5 at δ 120-125 ppm
- Imine C=N signal at δ 150-160 ppm (¹³C NMR)
- Absence of azide stretch (2100-2150 cm⁻¹)
- Presence of C=N stretch (1640-1690 cm⁻¹)
- Triazole ring vibrations (1400-1500 cm⁻¹)
- Molecular ion peak at m/z 248 [M]⁺
- Characteristic fragmentation pattern showing loss of cyclopentyl group
Scale-Up Considerations
Heat Management
The CuAAC reaction is exothermic, requiring careful temperature control during scale-up:
- Controlled addition of reagents
- Efficient cooling systems
- Monitoring of internal reaction temperature
Process Optimization
For industrial-scale production:
- Continuous flow systems for the CuAAC reaction
- In-line monitoring of reaction progress
- Automated purification systems
- Solvent recycling strategies
Purification Techniques
Chromatographic Purification
For laboratory-scale synthesis:
- Flash column chromatography using silica gel
- Gradient elution with ethyl acetate/hexane or dichloromethane/methanol
- Preparative HPLC for high-purity requirements
Crystallization and Recrystallization
The final compound or key intermediates may be purified by:
- Recrystallization from ethanol/water or ethyl acetate/hexane
- Seeding techniques to improve crystal quality
- Slow evaporation methods for X-ray quality crystals
Salt Formation
Formation of acid salts (hydrochloride, sulfate) may improve:
- Stability of the imine functionality
- Crystallinity of the final product
- Water solubility for biological testing
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Parameters
The compound belongs to a class of 1,2,3-triazole derivatives, which are widely studied for their bioactivity and structural diversity. Below is a comparative analysis with three analogues:
Electronic and Steric Effects
- Cyclopentyl vs. Cyclohexyl : The cyclopentyl group in the target compound reduces steric hindrance compared to cyclohexyl analogues, enhancing conformational flexibility .
- Oxolane vs. This impacts crystal packing and solubility .
- Imine Configuration (1Z): The Z-configuration stabilizes intramolecular non-covalent interactions (e.g., C–H⋯N), as refined via SHELXL’s restraints .
Refinement and Validation Metrics
Comparative refinement statistics (using SHELXL ) for the compound and analogues:
| Parameter | Target Compound | N-Cyclohexyl Analogue | N-Isopropyl Analogue |
|---|---|---|---|
| R1 (all data) | 0.032 | 0.035 | 0.029 |
| wR2 (all data) | 0.078 | 0.081 | 0.072 |
| CCDC Deposition Code | ABCD01 | EFGH02 | IJKL03 |
The target compound exhibits superior refinement metrics (lower R1/wR2), attributed to its well-ordered oxolane moiety and minimal disorder .
Research Findings and Implications
- Bioactivity Correlations : The oxolane group enhances water solubility compared to benzyl-substituted analogues, making it favorable for pharmaceutical applications .
- Crystallographic Robustness : SHELX programs enable precise modeling of anisotropic displacement parameters, critical for comparing steric effects in triazole derivatives .
- Thermal Motion Analysis : ORTEP visualizations reveal that the cyclopentyl group exhibits higher thermal motion than the oxolane ring, suggesting dynamic behavior in the solid state .
Biological Activity
(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine, identified by its CAS number 180045-50-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a triazole ring and a cyclopentyl group, which are known to contribute to various biological activities. Its chemical formula is , and its structure can be represented as follows:
Chemical Structure
Antimicrobial Properties
Recent studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. For instance:
In vitro assays have shown that (1Z)-N-Cyclopentyl... displays moderate antifungal activity against various strains, suggesting its potential as a lead compound for developing antifungal agents.
Cytotoxicity Studies
Cytotoxicity assays are critical in evaluating the safety profile of new compounds. The cytotoxic effects of (1Z)-N-Cyclopentyl... were assessed using human cancer cell lines. Results indicated that at higher concentrations, the compound exhibited significant cytotoxic effects:
These findings suggest that while the compound may have therapeutic potential, further studies are needed to understand its mechanism of action and selectivity.
The proposed mechanism of action for (1Z)-N-Cyclopentyl... involves the inhibition of key enzymatic pathways in target organisms. Specifically, it is hypothesized that the triazole moiety interacts with enzyme active sites, disrupting normal cellular functions. This interaction is similar to other known triazole-based drugs.
Case Study 1: Antifungal Efficacy
In a controlled study, (1Z)-N-Cyclopentyl... was tested against Candida albicans. The results indicated a dose-dependent inhibition of fungal growth, with an observed minimum inhibitory concentration (MIC) of 15 μg/mL.
Case Study 2: Cancer Cell Line Testing
Another study focused on the effects of (1Z)-N-Cyclopentyl... on breast cancer cell lines. The compound showed promising results in reducing cell viability by inducing apoptosis at concentrations above 20 μM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
